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Compound of Interest

Compound Name: BAY-8040

Cat. No.: B8379111 Get Quote

Note on Nomenclature: Publicly available research indicates a potential for confusion between

two similarly named compounds: BAY-8040, a human neutrophil elastase (HNE) inhibitor, and

BL-8040, a CXCR4 antagonist. This document provides a comprehensive overview of the

preclinical data for BL-8040, for which a substantial body of research exists. A summary of the

available preclinical information for BAY-8040 is also included.

BL-8040: A CXCR4 Antagonist for Oncology
BL-8040 is a short synthetic peptide that functions as a high-affinity antagonist for the CXCR4

chemokine receptor.[1] CXCR4 is over-expressed in a majority of human cancers and plays a

crucial role in tumor progression, angiogenesis, metastasis, and cell survival.[2] Preclinical

studies have explored its potential as a direct anti-cancer agent, a chemo-sensitizer, and an

immune-modulator.

Mechanism of Action and Signaling Pathways
BL-8040 selectively binds to the CXCR4 receptor, preventing its interaction with its ligand,

stromal cell-derived factor-1 (SDF-1 or CXCL12).[3] This inhibition disrupts the retention of

cancer cells in the protective bone marrow microenvironment, sensitizing them to therapy.[4]

Furthermore, BL-8040 has a direct pro-apoptotic effect on cancer cells.

The binding of BL-8040 to CXCR4 leads to the inhibition of downstream survival signals,

notably through the AKT/ERK pathways.[1][5] This culminates in the upregulation of miR-
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15a/miR-16-1, which in turn downregulates the anti-apoptotic proteins BCL-2 and MCL-1, as

well as the cell cycle regulator cyclin-D1, leading to apoptosis.[5]
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Caption: BL-8040 Signaling Pathway

In Vitro Studies
Preclinical in vitro studies have demonstrated the cytotoxic effects of BL-8040 across various

hematological malignancies.

Quantitative Data from In Vitro Studies
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Cell Line /
Condition

Treatment Effect Result Reference

MV4-11 (FLT3-

ITD AML)
BL-8040

Inhibition of cell

growth
35% [2]

MV4-11 (FLT3-

ITD AML)
BL-8040

Increased cell

death
39% [2]

Primary AML

cells (FLT3-ITD)
BL-8040

Inhibition of cell

growth
28-47% [2]

Primary AML

cells (FLT3-ITD)
BL-8040

Increased cell

death
75-100% [2]

HL-60 (FLT3-WT

AML) & Primary

AML cells (FLT3-

WT)

BL-8040
Inhibition of cell

growth
16-50% [2]

AML cells
BL-8040 +

AC220 or ARA-C

Reduction in cell

viability
96% [2]

AML cells
BL-8040 +

AC220 or ARA-C

Induction of cell

death
70-90% [2]

Regulatory T

cells (Treg)
100 nM BL-8040

Inhibition of

migration
82% [6]

Conventional T

cells (Tconv)
100 nM BL-8040

Inhibition of

migration
56.6% [6]

Treg cells BL-8040 (24 hr)
Induction of cell

death
19.2% [6]

Tconv cells BL-8040 (24 hr)
Induction of cell

death
3.5% [6]

Naïve CD4 T

cells
10µM BL-8040

Inhibition of Treg

differentiation
5-fold [6]

Experimental Protocol: In Vitro Apoptosis Assay
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A representative protocol for assessing apoptosis in acute myeloid leukemia (AML) cells

treated with BL-8040 is as follows:

Cell Culture: Human AML cell lines (e.g., MV4-11, HL-60) or primary AML cells are cultured

in appropriate media supplemented with fetal bovine serum and antibiotics.

Treatment: Cells are incubated for 48 hours with varying concentrations of BL-8040 (e.g.,

8µM-20µM), either alone or in combination with other agents like AC220 or ARA-C.

Apoptosis Analysis: The percentage of apoptotic cells is determined by flow cytometry using

Annexin V and Propidium Iodide (PI) or 7-AAD staining. Annexin V-positive/PI-negative cells

are considered early apoptotic, while Annexin V-positive/PI-positive cells are late

apoptotic/necrotic.

Cell Cycle Analysis: To assess effects on the cell cycle, cells are fixed, permeabilized, and

stained with a DNA-binding dye like PI. The distribution of cells in different phases of the cell

cycle (Sub-G0, G0/G1, S, G2/M) is analyzed by flow cytometry. An increase in the Sub-G0

population is indicative of apoptosis.[2]
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Caption: In Vitro Apoptosis Assay Workflow

In Vivo Studies
Preclinical in vivo studies have been conducted in various animal models to evaluate the anti-

tumor efficacy and immunomodulatory effects of BL-8040.

Quantitative Data from In Vivo Studies
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Animal Model Treatment Effect Result Reference

NSG mice with

human AML

Single injection

of BL-8040

(100µ g/mouse )

Mobilization of

AML cells
8-fold increase [2]

NSG mice with

human AML

5 consecutive

injections of BL-

8040 (400µ

g/mouse )

Reduction of

AML blasts in

blood

40-60% [2]

NSG mice with

human AML

5 consecutive

injections of BL-

8040 (400µ

g/mouse )

Induction of AML

cell apoptosis in

BM and blood

10-20-fold

increase
[2]

5 T-ALL

xenografts

Daily BL-8040 for

2 weeks

Reduction in

tumor burden

Median 32.1-fold

(range 6.8 to

176)

[1]

T-ALL xenografts
BL-8040 alone (2

weeks)

Reduction in T-

ALL burden

Mean 966-fold

decrease
[7]

T-ALL xenografts

BL-8040 +

ABT263 (2

weeks)

Reduction in T-

ALL burden

Mean 4,389-fold

decrease
[7]

Murine model of

cancer

BL-8040 +

cancer vaccine

Survival at day

35

80% (vs. 0% for

either agent

alone)

[8]

Experimental Protocol: In Vivo T-ALL Xenograft Study

A representative protocol for an in vivo study of BL-8040 in T-cell acute lymphoblastic leukemia

(T-ALL) is as follows:

Animal Model: Non-irradiated NOD-scid IL2Rgamma-null (NSG) mice are used.

Cell Line: A human T-ALL cell line, such as P12/Ichikawa cells modified to express luciferase

for bioluminescent imaging, or patient-derived T-ALL xenografts are used.
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Engraftment: Mice are injected with the T-ALL cells and engraftment is allowed to establish.

Treatment Groups: Mice are randomized into treatment groups: vehicle control, BL-8040

alone, another therapeutic agent (e.g., ABT263) alone, or a combination of BL-8040 and the

other agent.

Dosing and Administration: Treatment is administered for a specified period, for instance, for

2 weeks.

Monitoring: Leukemia burden is monitored weekly using bioluminescent imaging or by

quantifying human CD45+ T-ALL cells in the blood via flow cytometry.[9]

Endpoint Analysis: At the end of the study, tissues such as bone marrow can be harvested to

analyze signaling pathways (e.g., phosphorylation of Akt and Erk) and markers of apoptosis

and proliferation.
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Caption: In Vivo Xenograft Study Workflow

Immunomodulatory and Mobilization Effects
BL-8040 has demonstrated robust mobilization of hematopoietic stem cells and various

immune cell populations from the bone marrow into the peripheral blood.[4] This includes the

mobilization of T cells, B cells, NK cells, and dendritic cells.[4][10] In the context of cancer, BL-
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8040 can increase the infiltration of anti-tumor T-cells into the tumor microenvironment,

contributing to its anti-cancer effects.

Data on Immune Cell Mobilization

Population Treatment Effect Reference

Healthy Volunteers
Single dose BL-8040

(0.5, 0.75, 1 mg/kg)

Mobilization of CD34+

cells (4 hours post-

dose)

Mean count of 37, 31,

and 35 cells/µL

respectively (vs. 8 for

placebo)

Pancreatic cancer

mouse model
BL-8040

Increased CD8 T cell

accumulation in the

tumor

[11]

Murine model of

cancer

BL-8040 + cancer

vaccine

Increased abundance

of tumor-specific T-

cells in the tumor

microenvironment

BAY-8040: A Human Neutrophil Elastase (HNE)
Inhibitor
BAY-8040 is a pyrimidopyridazine derivative identified as a potent and selective inhibitor of

human neutrophil elastase (HNE).[5][12] HNE is a serine protease implicated in various

inflammatory and cardiopulmonary diseases.[12]

Mechanism of Action
BAY-8040 acts by directly inhibiting the enzymatic activity of HNE.[13] It has been shown to be

highly selective, with no significant inhibition of 68 other pharmacologically relevant targets or a

panel of related serine proteases at concentrations greater than 10 µM.[14]

In Vitro Potency
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Target Metric Value Reference

Human Neutrophil

Elastase (HNE)
IC50 28 nM [14]

In Vivo Studies
The preclinical in vivo efficacy of BAY-8040 was evaluated in a rat model of pulmonary arterial

hypertension.

Experimental Protocol: Monocrotaline-Induced Pulmonary Arterial Hypertension Rat Model

Animal Model: Rats are used to model pulmonary arterial hypertension.

Induction of Disease: A single injection of monocrotaline is administered to induce the

disease state.

Treatment: BAY-8040 is administered to the rats.

Endpoint Analysis: The effects of BAY-8040 on cardiac remodeling and cardiac function are

assessed.[12][13]

In this model, BAY-8040 was shown to decrease cardiac remodeling and ameliorate cardiac

function, providing in vivo proof-of-concept for its therapeutic potential in cardiopulmonary

pathologies.[5][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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